molecular formula C9H8BrNO B8790288 4-Bromo-2-methoxy-3-methylbenzonitrile

4-Bromo-2-methoxy-3-methylbenzonitrile

Cat. No.: B8790288
M. Wt: 226.07 g/mol
InChI Key: BUZZKMHVESXUHC-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-3-methylbenzonitrile is a substituted benzonitrile derivative with the molecular formula C₉H₈BrNO. Its structure features a nitrile group (-CN) at position 1, a bromine atom at position 4, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 3 on the benzene ring (Figure 1). This combination of substituents imparts unique electronic, steric, and physicochemical properties, making it a compound of interest in organic synthesis, crystallography, and materials science.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-2-methoxy-3-methylbenzonitrile

InChI

InChI=1S/C9H8BrNO/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4H,1-2H3

InChI Key

BUZZKMHVESXUHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Methoxy groups enhance solubility in polar solvents, while bromine and nitrile groups promote participation in halogen-bonding and cyanation reactions, respectively .
  • Steric Considerations: Methyl substituents (e.g., in 4-Bromo-3-methylbenzonitrile) reduce reaction rates at ortho positions compared to non-methylated analogs .
  • Thermal Stability: Brominated benzonitriles generally exhibit higher melting points than their non-halogenated counterparts due to increased molecular symmetry and intermolecular forces .

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